Sulfopyruvate Is the Preferred Substrate of (R)-Sulfolactate Dehydrogenase (ComC) Over Oxaloacetate and α-Ketoglutarate
In the reduction reaction catalyzed by (R)-sulfolactate dehydrogenase (ComC, EC 1.1.1.337) from the rumen methanogen Methanobrevibacter millerae SM9, sulfopyruvate is the preferred substrate. Under standardized assay conditions (400 mM KCl, pH 6.5, 37°C), sulfopyruvate exhibits an apparent Km of 196 ± 71 μM, a Vmax of 93.9 ± 14.5 U·mg⁻¹, and a kcat of 62.8 ± 9.7 s⁻¹ [1]. In direct comparison, oxaloacetate shows only 31% of the specific activity observed for sulfopyruvate under identical assay conditions, and α-ketoglutarate exhibits approximately 0.2% activity [1]. The apparent Km for the coenzyme NADH under these conditions is 55.1 ± 7.6 μM [1].
| Evidence Dimension | Substrate specificity (relative specific activity) |
|---|---|
| Target Compound Data | Sulfopyruvate: 100% (reference baseline) |
| Comparator Or Baseline | Oxaloacetate: 31%; α-Ketoglutarate: 0.2% |
| Quantified Difference | Oxaloacetate is 69% less active; α-Ketoglutarate is 99.8% less active |
| Conditions | Reduction reaction; 400 mM KCl, pH 6.5, 37°C; ComC enzyme from Methanobrevibacter millerae SM9 |
Why This Matters
This pronounced substrate preference confirms that sulfopyruvate is the requisite compound for assays interrogating ComC enzyme activity, a validated target for developing methanogen-specific inhibitors to mitigate ruminant methane emissions.
- [1] Chen W, Leahy SC, Sang Y, et al. Expression, purification, and characterization of (R)-sulfolactate dehydrogenase (ComC) from the rumen methanogen Methanobrevibacter millerae SM9. Archaea. 2017;2017:5793620. Table 1: Kinetic parameters for ComC. View Source
